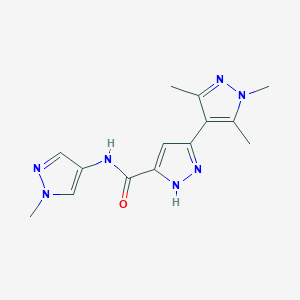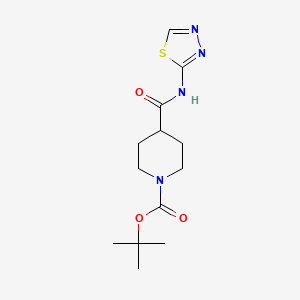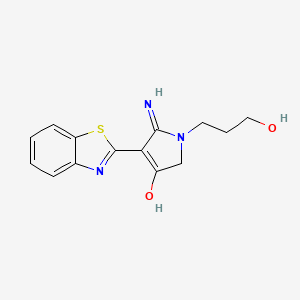
1',3',5'-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1'H,2H-3,4'-bipyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bipyrazole core with multiple methyl and pyrazolyl substituents, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide involves several steps, typically starting with the preparation of the bipyrazole core. The synthetic route may include:
Formation of the bipyrazole core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of methyl groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the pyrazolyl group: This step involves the reaction of the bipyrazole core with 1-methyl-1H-pyrazole under suitable conditions to form the desired compound.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the bipyrazole core or pyrazolyl group are replaced with other groups.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide can be compared with other similar compounds, such as:
1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide: Lacks the pyrazolyl group, leading to different chemical and biological properties.
N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide: Lacks the methyl groups, affecting its reactivity and interactions.
The uniqueness of 1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17N7O |
|---|---|
Molecular Weight |
299.33 g/mol |
IUPAC Name |
N-(1-methylpyrazol-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H17N7O/c1-8-13(9(2)21(4)19-8)11-5-12(18-17-11)14(22)16-10-6-15-20(3)7-10/h5-7H,1-4H3,(H,16,22)(H,17,18) |
InChI Key |
QFEOEJVLJFKYJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NC3=CN(N=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-Fluorophenyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12163148.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B12163149.png)


![4-butyl-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B12163174.png)
![Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate](/img/structure/B12163180.png)
![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12163188.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163191.png)
![2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one](/img/structure/B12163203.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methoxybenzyl)benzamide](/img/structure/B12163208.png)
![2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B12163210.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B12163239.png)
